5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound features a furan ring substituted with a bromophenyl group and a nitrophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Nitration: The nitrophenyl group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, which can be achieved by reacting the carboxylic acid derivative of the furan ring with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting their activity. The nitro and bromophenyl groups can play a crucial role in these interactions by forming hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-(4-bromophenyl)-N-(3-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both bromophenyl and nitrophenyl groups in 5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide makes it unique in terms of its electronic properties and potential biological activities. The combination of these groups can lead to distinct reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-12-6-4-11(5-7-12)15-8-9-16(24-15)17(21)19-13-2-1-3-14(10-13)20(22)23/h1-10H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQRTDXQKIJUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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